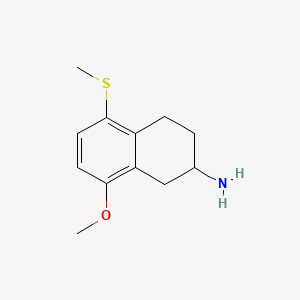
1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine
Overview
Preparation Methods
The synthesis of SKF 89748 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Tetrahydronaphthalene Core: The core structure is synthesized through a series of cyclization reactions.
Introduction of the Methoxy Group: The methoxy group is introduced using methoxylation reactions under controlled conditions.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through thiolation reactions.
Industrial production methods for SKF 89748 may involve optimization of these synthetic routes to enhance yield and purity. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
SKF 89748 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: SKF 89748 can undergo substitution reactions, particularly at the methoxy and methylsulfanyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SKF 89748 has a wide range of scientific research applications, including:
Pharmacology: It is used to study the alpha 1-adrenoceptor and its role in various physiological processes.
Neuroscience: The compound is used in research related to neurotransmitter systems and their effects on behavior and cognition.
Medicinal Chemistry: SKF 89748 is investigated for its potential therapeutic applications in treating conditions such as hypertension and anxiety disorders.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
SKF 89748 exerts its effects by binding to the alpha 1-adrenoceptor, a type of G protein-coupled receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. These events include the activation of phospholipase C, which in turn generates inositol trisphosphate and diacylglycerol. These molecules act as secondary messengers, leading to the release of calcium ions from intracellular stores and the activation of protein kinase C. The overall effect is the modulation of various physiological responses, such as vasoconstriction and neurotransmitter release .
Comparison with Similar Compounds
SKF 89748 is unique in its structure and pharmacological profile. Similar compounds include:
Methoxamine: Another alpha 1-adrenoceptor agonist, but with different potency and selectivity.
Phenylephrine: A commonly used alpha 1-adrenoceptor agonist with distinct pharmacokinetic properties.
Clonidine: An alpha 2-adrenoceptor agonist that also affects alpha 1-adrenoceptors to a lesser extent.
Compared to these compounds, SKF 89748 has a unique combination of functional groups that contribute to its specific binding affinity and efficacy at the alpha 1-adrenoceptor.
Properties
CAS No. |
81998-18-7 |
|---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
8-methoxy-5-methylsulfanyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C12H17NOS/c1-14-11-5-6-12(15-2)9-4-3-8(13)7-10(9)11/h5-6,8H,3-4,7,13H2,1-2H3 |
InChI Key |
YCSXMTWSPWKFIE-UHFFFAOYSA-N |
SMILES |
COC1=C2CC(CCC2=C(C=C1)SC)N |
Canonical SMILES |
COC1=C2CC(CCC2=C(C=C1)SC)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine SK and F 89748 SK and F 89748, (D)-isomer SK and F 89748, (L)-isomer SK and F 89748, hydrochloride, (D)-isomer SK and F 89748, hydrochloride, hydrate, (L)-isomer SK and F 89748-A SK and F-89748 SKF 89748 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














